molecular formula C15H18BNO4S B7955221 3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid

3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B7955221
M. Wt: 319.2 g/mol
InChI Key: NYPBFJDVJPVEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is a complex organic compound characterized by its benzothiophene core structure, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Nitrobenzothiophene derivatives.

  • Reduction: Benzothiophene-2-carboxylic acid derivatives.

  • Substitution: Various boronic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 3-Amino-6-(phenylboronic acid)-1-benzothiophene-2-carboxylic acid

  • 3-Amino-6-(ethylboronic acid)-1-benzothiophene-2-carboxylic acid

  • 3-Amino-6-(methylboronic acid)-1-benzothiophene-2-carboxylic acid

Uniqueness: 3-Amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid is unique due to its tetramethyl-1,3,2-dioxaborolan-2-yl group, which provides enhanced stability and reactivity compared to simpler boronic acid derivatives. This makes it particularly useful in cross-coupling reactions and other synthetic applications.

Properties

IUPAC Name

3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO4S/c1-14(2)15(3,4)21-16(20-14)8-5-6-9-10(7-8)22-12(11(9)17)13(18)19/h5-7H,17H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPBFJDVJPVEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C(S3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.